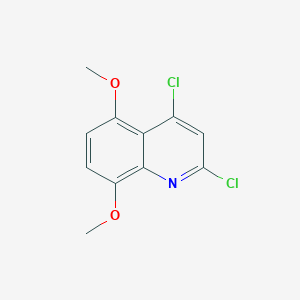
2,4-Dichloro-5,8-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,8-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H9Cl2NO2 and its molecular weight is 258.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has indicated that 2,4-Dichloro-5,8-dimethoxyquinoline exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance:
- Study on E. coli and Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:
- Case Study on HeLa Cells : In vitro tests showed that this compound reduced the viability of HeLa cells by 60% at a concentration of 50 µM after 48 hours of treatment.
Pharmaceutical Development
The pharmaceutical industry is exploring the potential of this compound as an intermediate in the synthesis of novel drugs. It has been identified as a precursor for compounds targeting various receptors involved in cancer and other diseases.
Case Study: Development of Antineoplastic Agents
A significant application involves its role in synthesizing antineoplastic agents such as cabozantinib and tivozanib. These drugs target tyrosine kinases involved in tumor growth and angiogenesis:
- Synthesis Process : The preparation method includes nitrification followed by condensation reactions to yield active pharmaceutical ingredients (APIs) with high purity and yield rates exceeding 90%.
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial contexts:
- Dyes and Pigments Production : The compound serves as a precursor for synthesizing various dyes due to its stable aromatic structure.
- Chemical Intermediates : It is used in the production of other chemical intermediates essential for various industrial processes.
Propiedades
Número CAS |
63070-62-2 |
|---|---|
Fórmula molecular |
C11H9Cl2NO2 |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
2,4-dichloro-5,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-7-3-4-8(16-2)11-10(7)6(12)5-9(13)14-11/h3-5H,1-2H3 |
Clave InChI |
SNOQDVZNQFHZEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=NC2=C(C=C1)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















